molecular formula C11H12O B8805955 4-(4-Methylphenyl)but-3-en-2-one

4-(4-Methylphenyl)but-3-en-2-one

Cat. No.: B8805955
M. Wt: 160.21 g/mol
InChI Key: USXMUOFSQBSHGN-UHFFFAOYSA-N
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Description

Its structure features a conjugated enone system (C=O and C=C bonds) and a para-methyl-substituted phenyl ring. Key characteristics include:

  • Synthesis: It is synthesized via the Pfitzinger reaction, where it reacts with isatins in alkaline conditions to form quinoline-4-carboxylic acid derivatives .
  • Structural Confirmation: NMR data (¹H, 400 MHz, CDCl₃) confirms its structure, with distinct signals at δ 2.37–2.38 ppm (methyl groups) and olefinic protons at δ 6.98–7.49 ppm .
  • Applications: Used in organic synthesis (e.g., quinoline derivatives) and analyzed via GC-MS in biocatalytic studies .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.29 g/mol
  • IUPAC Name : (E)-4-(4-methylphenyl)but-3-en-2-one

The compound features a butenone structure with a substituted phenyl group, contributing to its unique properties. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Chemistry

  • Building Block for Synthesis :
    • 4-(4-Methylphenyl)but-3-en-2-one serves as a precursor in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its reactive double bond and electrophilic properties.
  • Reactivity Studies :
    • The compound's reactivity can be exploited to study reaction mechanisms involving electrophilic aromatic substitution and Michael additions, providing insights into fundamental organic chemistry principles.

Biology

  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell migration and invasion .
  • Antimicrobial Properties :
    • The compound has shown significant antimicrobial activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains. For instance:
Bacterial StrainMIC (µg/mL)
Bacillus subtilis3.27–6.55
Pseudomonas aeruginosa1.67
Methicillin-resistant Staphylococcus aureus (MRSA)3.36
Candida albicans6.55
Salmonella typhimurium26.20

These findings suggest potential applications in developing new antimicrobial agents.

Medicine

  • Therapeutic Potential :
    • Research is ongoing to explore the use of this compound as a therapeutic agent in treating diseases linked to specific molecular pathways, particularly in cancer therapy where modulation of metabolic pathways is crucial.
  • Protein Tyrosine Phosphatase Inhibition :
    • Some studies indicate that this compound may selectively inhibit protein tyrosine phosphatase 1B (PTP1B), which has implications for diabetes and obesity research due to its role in insulin signaling pathways.

In Vitro Studies on Cancer Cell Lines

Research conducted on various cancer cell lines has highlighted the compound’s ability to induce apoptosis effectively. For example, studies have shown that treatment with this compound leads to significant reductions in cell viability in breast cancer and leukemia cell lines.

Antimicrobial Efficacy

Further investigations into the antimicrobial efficacy have revealed that the compound can inhibit the growth of resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Methylphenyl)but-3-en-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via aldol condensation using substituted acetophenones and aldehydes. For example, (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one was prepared by reacting 4-hydroxy-3-methoxyacetophenone with benzaldehyde derivatives under basic conditions (e.g., NaOH/ethanol) . Key factors include:

  • Temperature : Reactions typically proceed at 60–80°C.
  • Catalyst : Use of organocatalysts (e.g., proline derivatives) for enantioselective synthesis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the α,β-unsaturated ketone.
    • Table 1 : Comparison of Synthetic Conditions
Substrate PairCatalystYield (%)Reference
4-Methylacetophenone + BenzaldehydeNaOH/EtOH75
Modified Aldol AdditionsL-Proline68

Q. How can crystallographic tools like SHELX and WinGX be applied to resolve the crystal structure of this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.
  • Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, accounting for hydrogen bonding and disorder .
  • Validation : WinGX provides a graphical interface for symmetry checks and thermal ellipsoid visualization .
    • Key Parameters :
  • Space group determination (e.g., P2₁/c).
  • Hydrogen-bonding patterns analyzed via graph set theory (e.g., R₂²(8) motifs) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (δ 2.26 ppm for methyl groups; δ 7.1–8.5 ppm for aromatic protons) and ¹³C NMR to confirm conjugation in the α,β-unsaturated system .
  • IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
  • MS : Molecular ion [M⁺] at m/z 174 (calculated for C₁₁H₁₀O) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the electronic properties and reactivity of this compound?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps.
  • Experimental Validation : Compare reaction rates of derivatives (e.g., nitro- or methoxy-substituted analogs) in Michael addition reactions .
    • Key Insight : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity toward nucleophiles .

Q. How can conflicting spectroscopic data from different studies be resolved?

  • Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism.
  • Resolution Strategy :

  • Standardize solvent systems (e.g., CDCl₃ for non-polar compounds).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Cross-reference with high-resolution MS for molecular formula confirmation .

Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound?

  • Methodology :

  • Analyze crystal structures using graph set notation (e.g., C(6) chains or R₂²(8) rings) to classify hydrogen bonds .
  • Compare packing motifs with analogs (e.g., 4-(4-Nitrophenyl)but-3-en-2-one) to assess substituent effects on lattice energy .
    • Table 2 : Hydrogen-Bonding Patterns in Derivatives
CompoundDonor-Acceptor (Å)Graph Set
4-Methyl derivativeO···H–C (2.89)C(6)
Nitro derivativeO···H–O (2.67)R₂²(8)

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME to estimate logP (lipophilicity), bioavailability, and CYP450 interactions.
  • Docking Studies : Molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
    • Limitations : Experimental validation (e.g., in vitro enzyme assays) is required to confirm computational predictions .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in a cool, dry place away from oxidizers (risk of exothermic decomposition) .
  • Refer to GHS hazard statements (e.g., H315 for skin irritation) and MSDS documentation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence physicochemical properties. Below is a comparative analysis:

Compound Name Substituent(s) Key Properties/Data Applications/Findings
4-(4-Methylphenyl)but-3-en-2-one 4-CH₃ ¹H NMR: δ 2.37–2.38 (CH₃), 6.98–7.49 (olefinic H) Precursor for quinolines ; used in biocatalysis
4-(2-Chlorophenyl)but-3-en-2-one 2-Cl ¹H NMR: δ 2.42 (CH₃), 6.67–7.93 (olefinic H); electron-withdrawing Cl shifts signals downfield Not specified; structural studies only
4-(4-Nitrophenyl)but-3-en-2-one 4-NO₂ Exhibits strong nonlinear optical properties (Z-scan technique) Potential in photonic materials due to high nonlinear absorption
4-(4-Dimethylaminophenyl)but-3-en-2-one 4-N(CH₃)₂ Nonlinear refractive index ~10⁻¹¹ cm²/W; donor group enhances polarizability Optical limiting applications
4-(2,3,6-Trimethylphenyl)but-3-en-2-one 2,3,6-CH₃ Classified as a standalone flavouring substance; in vitro genotoxicity testing recommended Regulatory scrutiny due to lack of industry-supported data
4-Phenylbut-3-en-2-one (Benzylideneacetone) None (parent compound) Simpler structure; CAS 122-57-6 Industrial solvent; intermediate in organic synthesis

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

4-(4-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3

InChI Key

USXMUOFSQBSHGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

132 g of dimethyl malonate are introduced into 1 liter of toluene and 180 g of 30% strength sodium methylate solution are added at room temperature. A crystal slurry results, to which 160 g of p-methylbenzalacetone are added dropwise, with vigorous stirring. In the course of 3 hours, the reaction mixture is heated, with methanol distilling off azeotropically, until the temperature at which the vapors pass over has reached 110° C. 106 g of butyryl chloride are then added at 80°-90° C. and stirring is continued briefly. 5 g of 4-N,N-dimethylaminopyridine are added, the mixture is stirred for 3-4 hours at 100° C. and the solvent is then evaporated. A solution of 120 g of sodium hydroxide in 1.5 liters of water is added to the residue and the mixture is stirred for 2 hours at 80° C. It is then acidified with 270 ml of concentrated hydrochloric acid at 60° C., and when the mixture has cooled to room temperature the precipitate is filtered off with suction and washed neutral with water. After is has been dried, 239 g (88%) of 2-butyryl-5-(p-toluyl)-cyclohexane-1,3-dione, of melting point 76°-78° C., are obtained.
Quantity
132 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Water (20 ml) and 10% NaOH aqueous solution (4 ml) were added under stirring to the solution of 4-methylbenzaldehyde (10.2 g, 10 mmol) in acetone (10 ml). The reaction mixture was stirred for 14 hr at room temperature, then the pH value was adjusted to pH=7.0 with 10% hydrochloric acid, extracted with methylene chloride. The combined methylene chloride extract was washed with water, dried over anhydrous sodium sulfate, filtered and concentrated to give 0.73 g of a yellow viscous oil, yield: 45.6%.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45.6%

Synthesis routes and methods III

Procedure details

In a 250 ml single neck flask was charged 12.1 g (100 mmoles,1.0 eq) of p-tolualdehyde dissolved in 30 ml of acetone. To this was added 5 g of 10% aqueous sodium hydroxide solution (12.5 mmoles, 0.125 eq), dropwise and during the course of addition, temperature was kept no higher than 25° C., while the mixture was agitated continuously for 30 minutes. To the mixture was added 50 ml of water, followed by 100 ml of ethyl acetate, the phases were separated and the organic phase was washed with water three times and then dried, and concentrated to obtain 13.5 g of 4-(p-tolyl)-3-buten-2-one as a faintly yellow oil in 84.3% yield.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

The title compound was prepared from 4-methyl-benzaldehyde (6.0 g, 50.0 mmol), following the procedure describing the synthesis of 4-(2-methoxy-phenyl)-but-3-en-2-one (example 1/a stage 1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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